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molecular formula C14H8N2O4 B8719842 1-Amino-6-nitroanthracene-9,10-dione CAS No. 55373-22-3

1-Amino-6-nitroanthracene-9,10-dione

Cat. No. B8719842
M. Wt: 268.22 g/mol
InChI Key: ZJDUDTHYWUAWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04102906

Procedure details

310 g of 1,6-dinitroanthraquinone (96%) were reacted 0.5 hours with 340 g of ammonia (molar ratio 20:1; pressure 80 atms) in 1 liter of n-pentane in an autoclave at 150° C.; the reaction mixture obtained was freed from the solvent by distillation. Residue: 269 g of a 91.5% 1-amino-6-nitroanthraquinone (89% of the theoretical yield).
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][C:12]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.N>CCCCC>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][C:12]([N+:19]([O-:21])=[O:20])=[CH:13][CH:14]=3)[C:9](=[O:22])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
310 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O
Name
Quantity
340 g
Type
reactant
Smiles
N
Name
Quantity
1 L
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
DISTILLATION
Type
DISTILLATION
Details
was freed from the solvent by distillation

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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